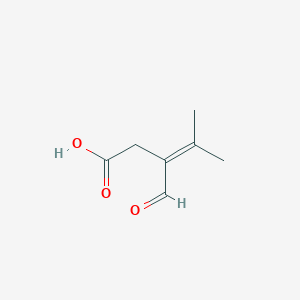
4-Methyl-3-formyl-pent-3-en-1-oic acid
Vue d'ensemble
Description
4-Methyl-3-formyl-pent-3-en-1-oic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Precursor for Bioactive Compounds :
- 4-Methyl-3-formyl-pent-3-en-1-oic acid serves as a key intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals targeting cancer and other diseases. Its derivatives are being investigated for their medicinal properties, particularly in developing new therapeutic agents .
- Drug Discovery :
Agricultural Applications
- Insecticides and Herbicides :
- Pesticide Development :
Case Study 1: Pharmaceutical Development
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives from this compound that demonstrated significant inhibitory activity against specific cancer cell lines. The research involved extensive molecular docking studies to predict interactions with estrogen receptors, indicating potential applications in breast cancer therapeutics .
Case Study 2: Agricultural Efficacy
In agricultural research, derivatives of this compound were tested for their efficacy as insecticides. Field trials showed that these compounds significantly reduced pest populations while maintaining minimal impact on non-target organisms, suggesting their viability as environmentally friendly pest management options .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-formyl-4-methylpent-3-enoic acid |
InChI |
InChI=1S/C7H10O3/c1-5(2)6(4-8)3-7(9)10/h4H,3H2,1-2H3,(H,9,10) |
Clé InChI |
XYQWMCXCCWXTBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(CC(=O)O)C=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













